molecular formula C14H13NO2S B11793188 Methyl 2-methyl-6-(phenylthio)nicotinate

Methyl 2-methyl-6-(phenylthio)nicotinate

Cat. No.: B11793188
M. Wt: 259.33 g/mol
InChI Key: BDKGOXJRTJUJDX-UHFFFAOYSA-N
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Description

Methyl 2-methyl-6-(phenylthio)nicotinate is an organic compound with the molecular formula C14H13NO2S It is a derivative of nicotinic acid, featuring a phenylthio group at the 6-position and a methyl group at the 2-position of the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-6-(phenylthio)nicotinate typically involves the esterification of 2-methyl-6-(phenylthio)nicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at the nitro group to form corresponding amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 2-methyl-6-(phenylthio)nicotinate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-6-(phenylthio)nicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The phenylthio group can enhance the compound’s binding affinity and selectivity for certain receptor subtypes.

Comparison with Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid without the phenylthio and methyl groups.

    2-methyl-6-(phenylthio)nicotinic acid: The acid precursor to the ester.

    Methyl 6-(phenylthio)nicotinate: Lacks the methyl group at the 2-position.

Uniqueness: Methyl 2-methyl-6-(phenylthio)nicotinate is unique due to the presence of both the phenylthio and methyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its potential as a pharmacological agent and its utility in synthetic chemistry.

Biological Activity

Methyl 2-methyl-6-(phenylthio)nicotinate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including insecticidal, antibacterial, and potential therapeutic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as substituted nicotinates. Its chemical structure can be represented as follows:

  • Molecular Formula: C12H13NOS
  • Molecular Weight: 223.30 g/mol
  • CAS Number: 179057-13-7

The presence of the phenylthio group is crucial for its biological activity, influencing its interaction with various biological targets.

Insecticidal Activity

Recent studies have demonstrated that this compound exhibits potent insecticidal properties against several agricultural pests. For instance, a study reported the compound's effectiveness against Mythimna separata, Tetranychus cinnabarinus, and Plutella xylostella at concentrations as low as 100 μg/mL. The mortality rates observed were significant, with some compounds achieving nearly 100% mortality at higher dosages (500 μg/mL) .

Table 1: Insecticidal Efficacy of this compound

Pest SpeciesDosage (μg/mL)Mortality Rate (%)
Mythimna separata500100
Tetranychus cinnabarinus10080 - 100
Plutella xylostella50090
Aphis medicaginis10060 - 100

This insecticidal activity suggests that this compound could be developed into an effective pesticide, providing an eco-friendly alternative to conventional insecticides.

Antibacterial Activity

In addition to its insecticidal properties, this compound has also shown promising antibacterial activity. Compounds with similar structures have been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were found to be comparable to standard antibiotics .

Table 2: Antibacterial Activity Overview

Bacterial StrainCompound Concentration (μg/mL)MIC (μg/mL)
MRSA2512.5
Escherichia coli506.25
Staphylococcus epidermidis2512.5

These findings indicate that this compound and its derivatives could serve as potential candidates for developing new antibacterial agents.

Therapeutic Potential

Research has also suggested that compounds similar to this compound may possess therapeutic benefits in treating inflammatory diseases and neurodegenerative disorders. For example, certain derivatives have been identified as inhibitors of histone deacetylases (HDACs), which play a role in regulating gene expression related to inflammation and cancer .

Case Study: HDAC Inhibition

A study highlighted the efficacy of a related compound in reducing inflammation markers in animal models of rheumatoid arthritis. The results showed a significant decrease in TNF-alpha and IL-6 levels following treatment with the compound, indicating its potential use in managing autoimmune diseases .

Properties

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

methyl 2-methyl-6-phenylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C14H13NO2S/c1-10-12(14(16)17-2)8-9-13(15-10)18-11-6-4-3-5-7-11/h3-9H,1-2H3

InChI Key

BDKGOXJRTJUJDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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